
Acide ximénique
Vue d'ensemble
Description
It was first discovered in the fruit kernels of three species of South American plants in the genus Ximenia, after which it is named . The chemical formula of ximenic acid is C18H30O2, and it is predominantly found in the seed oil of plants belonging to the Santalaceae family, including Santalum obtusifolium and Santalum spicatum .
Applications De Recherche Scientifique
Ximenic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Ximenic acid has been studied for its antibacterial and antifungal properties.
Medicine: Research has shown that ximenic acid exhibits anti-inflammatory and anticancer activities.
Industry: Ximenic acid is used in the cosmetic industry for its skin-conditioning properties.
Mécanisme D'action
Ximenic acid, also known as cis-17-hexacosenoic acid, is a long-chain acetylenic fatty acid . It has been discovered in the fruit kernels of three species of South American plants in the genus Ximenia . This compound has been of interest due to its anti-inflammatory activity .
Target of Action
The primary target of ximenic acid is cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions.
Mode of Action
Ximenic acid interacts with its target, COX-1, by selectively inhibiting its expression . This inhibition leads to a decrease in the production of prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The action of ximenic acid affects the arachidonic acid pathway . By inhibiting COX-1, ximenic acid reduces the conversion of arachidonic acid to prostaglandins. This results in a decrease in inflammation and other processes mediated by these lipid compounds .
Result of Action
The inhibition of COX-1 by ximenic acid leads to a decrease in the production of prostaglandins. This results in reduced inflammation, which can be beneficial in conditions where inflammation is a key factor . In addition, studies have shown that ximenic acid may inhibit the growth of HepG2 cells, a human hepatoma cell line .
Analyse Biochimique
Biochemical Properties
Ximenic acid plays a significant role in biochemical reactions, particularly due to its anti-inflammatory and anti-cancer properties . It interacts with several enzymes and proteins, including cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . Ximenic acid inhibits the activity of COX-1, leading to a reduction in the production of pro-inflammatory mediators . Additionally, it affects the expression of angiogenesis-associated genes, such as vascular endothelial growth factor B and vascular endothelial growth factor C . These interactions highlight the potential of ximenic acid in modulating inflammatory responses and inhibiting cancer cell proliferation .
Cellular Effects
Ximenic acid has been shown to exert various effects on different types of cells and cellular processes. In HepG2 human hepatoma cells, ximenic acid induces cell cycle arrest and promotes apoptosis . It inhibits the transition from the G1 phase to the S phase by downregulating the expression of cyclin D3 and cyclin E1 . Furthermore, ximenic acid suppresses the expression of the anti-apoptotic protein silent information regulator T1 (SIRT1), leading to increased apoptosis . These effects on cell signaling pathways and gene expression underscore the potential of ximenic acid as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of ximenic acid involves its interaction with various biomolecules and enzymes. Ximenic acid selectively inhibits the expression of cyclooxygenase-1 (COX-1) without affecting cyclooxygenase-2 (COX-2) . This selective inhibition leads to a decrease in the production of pro-inflammatory mediators, such as thromboxane B2 and leukotriene B4 . Additionally, ximenic acid downregulates the expression of angiogenesis-associated genes, including vascular endothelial growth factor B and vascular endothelial growth factor C . These molecular interactions contribute to the anti-inflammatory and anti-cancer properties of ximenic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ximenic acid have been observed to change over time. Studies have shown that ximenic acid remains stable under standard laboratory conditions . Its long-term effects on cellular function have been studied in both in vitro and in vivo settings . In HepG2 cells, prolonged exposure to ximenic acid leads to sustained inhibition of cyclooxygenase-1 (COX-1) expression and continued suppression of angiogenesis-associated genes . These findings suggest that ximenic acid maintains its biochemical activity over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of ximenic acid vary with different dosages in animal models. In studies involving mice, ximenic acid has been shown to regulate fatty acid metabolism in the liver and brain . At higher doses, ximenic acid significantly reduces the levels of n-9 fatty acids and docosahexaenoic acid in the liver . Excessive doses of ximenic acid may lead to adverse effects, such as liver toxicity and disruption of normal metabolic processes . These findings highlight the importance of determining the optimal dosage of ximenic acid for therapeutic use .
Metabolic Pathways
Ximenic acid is involved in several metabolic pathways, particularly those related to fatty acid metabolism . It interacts with enzymes such as stearoyl-CoA desaturase and fatty acid desaturase 2, which play crucial roles in lipid metabolism . Ximenic acid has been shown to downregulate the expression of these enzymes, leading to alterations in metabolic flux and changes in metabolite levels . These interactions suggest that ximenic acid may have a significant impact on overall metabolic processes .
Transport and Distribution
Within cells and tissues, ximenic acid is transported and distributed through interactions with various transporters and binding proteins . It is primarily localized in the lipid-rich regions of cells, such as the endoplasmic reticulum and lipid droplets . The distribution of ximenic acid within these compartments affects its localization and accumulation, influencing its biochemical activity . These findings provide insights into the mechanisms by which ximenic acid is transported and distributed within biological systems .
Subcellular Localization
Ximenic acid is predominantly localized in the lipid-rich regions of cells, including the endoplasmic reticulum and lipid droplets . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct ximenic acid to specific compartments . The localization of ximenic acid within these regions is crucial for its activity and function, as it allows for interactions with key enzymes and biomolecules involved in lipid metabolism . These findings highlight the importance of subcellular localization in determining the biochemical properties of ximenic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ximenic acid can be synthesized through various chemical reactions. One common method involves the low-temperature recrystallization of seed oil from Santalum spicatum . The process typically involves the extraction of the seed oil followed by purification steps to isolate ximenic acid.
Industrial Production Methods: Industrial production of ximenic acid primarily relies on the extraction from natural sources. The seed oil is obtained from plants like Santalum obtusifolium and Santalum spicatum, which are rich in ximenic acid. The oil is then subjected to processes such as cold pressing and solvent extraction to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ximenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Ximenic acid can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of ximenic acid can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving ximenic acid often use halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: The oxidation of ximenic acid typically results in the formation of carboxylic acids and aldehydes.
Reduction: Reduction reactions yield saturated fatty acids.
Substitution: Halogenated derivatives of ximenic acid are common products of substitution reactions.
Comparaison Avec Des Composés Similaires
Oleic Acid: A monounsaturated fatty acid with similar structural features but lacks the acetylenic bond present in ximenic acid.
Nervonic Acid: Another long-chain fatty acid with a similar carbon chain length but differs in the position and type of double bonds.
Uniqueness of Ximenic Acid: Ximenic acid is unique due to its conjugated enyne structure, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and induce apoptosis sets it apart from other fatty acids .
Propriétés
IUPAC Name |
(Z)-hexacos-17-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h9-10H,2-8,11-25H2,1H3,(H,27,28)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIDQEBURXNDKG-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025800 | |
| Record name | Ximenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66274-43-9 | |
| Record name | (17Z)-17-Hexacosenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66274-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ximenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066274439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ximenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XIMENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42346MM00R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where is cis-17-hexacosenoic acid naturally found?
A1: cis-17-Hexacosenoic acid, also known as ximenic acid, is a fatty acid found in the kernel oils of certain plants. One notable source is the fruit kernels of Ximenia species, particularly three South African species. [] These oils contain a significant amount of ximenic acid, along with other fatty acids like oleic acid and triacontenoic acid.
Q2: Are there any known plant sources particularly rich in cis-17-hexacosenoic acid?
A3: Yes, Tropaeolum speciosum seeds are particularly rich in cis-17-hexacosenoic acid. [] This suggests that this plant species could be a potential source for the extraction and further study of this specific fatty acid.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


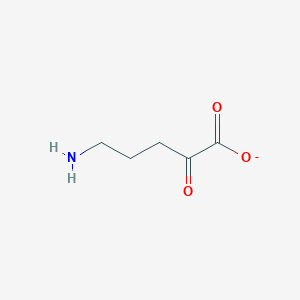
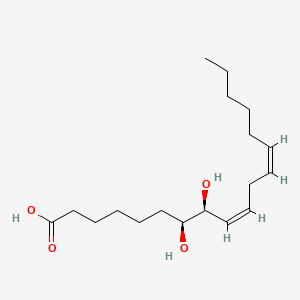
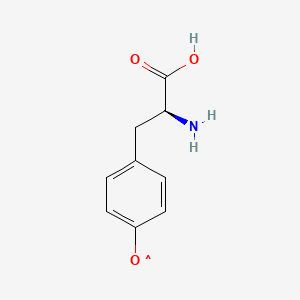
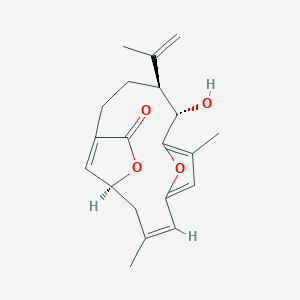
![2,3-dimethoxy-5-methyl-6-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1230934.png)
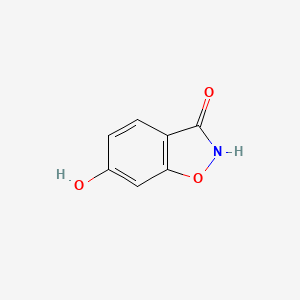
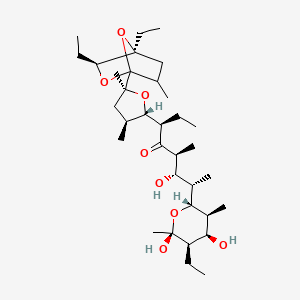
![2-[(2E)-3-phenylprop-2-enamido]acetate](/img/structure/B1230940.png)

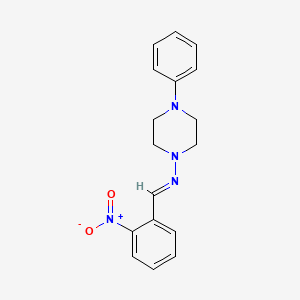

![(E)-7-[4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B1230948.png)
![methyl 5-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1230949.png)
![2-[(4E)-4-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1230951.png)
